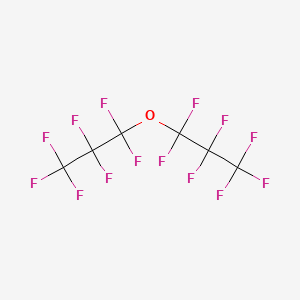![molecular formula C22H46N2O B14150910 N-[3-(Methylamino)propyl]octadecanamide CAS No. 88787-56-8](/img/structure/B14150910.png)
N-[3-(Methylamino)propyl]octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Methylamino)propyl]octadecanamide is a chemical compound with the molecular formula C22H46N2OThis compound is characterized by its long alkyl chain and an amide group, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with N-[3-(methylamino)propyl]amine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)propyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted amides.
Scientific Research Applications
N-[3-(Methylamino)propyl]octadecanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)propyl]octadecanamide involves its interaction with cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signaling pathways and membrane protein functions .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Dimethylamino)propyl]octadecanamide
- N-[3-(Dimethylamino)propyl]stearamide
- N,N-Dimethyl-3-(octadecanoylamino)propylamine
Uniqueness
N-[3-(Methylamino)propyl]octadecanamide is unique due to its specific amide linkage and the presence of a methylamino group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
88787-56-8 |
|---|---|
Molecular Formula |
C22H46N2O |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)24-21-18-20-23-2/h23H,3-21H2,1-2H3,(H,24,25) |
InChI Key |
RLVKKFATDKOGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


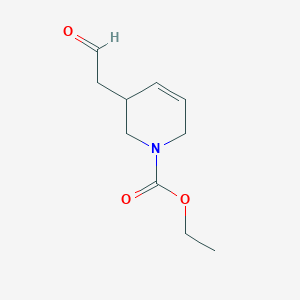
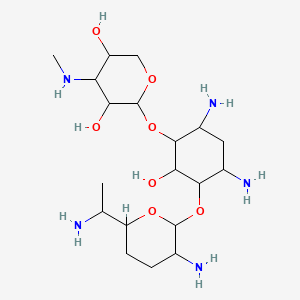
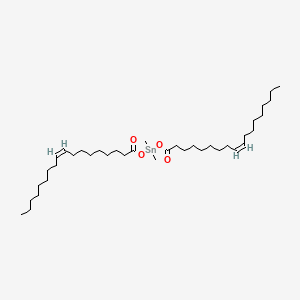
![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

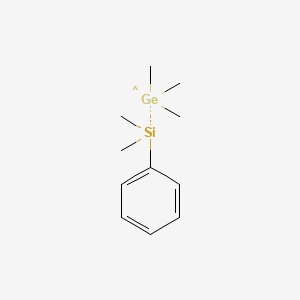
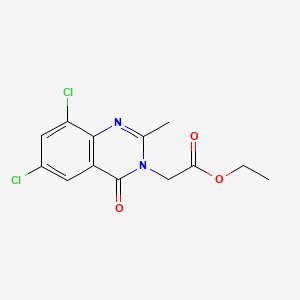
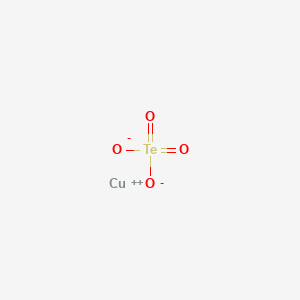
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

